Tributylhexylaminium bromide
Description
Tributylhexylaminium bromide is a quaternary ammonium salt composed of a central nitrogen atom bonded to three butyl (C₄H₉) groups, one hexyl (C₆H₁₃) group, and a bromide counterion. Its hypothetical molecular formula is [N(C₄H₉)₃(C₆H₁₃)]⁺Br⁻, corresponding to a molecular weight of approximately 366.4 g/mol. Such compounds are widely utilized in industrial and pharmaceutical contexts as phase-transfer catalysts, surfactants, or ionic liquids due to their amphiphilic nature and ability to stabilize charged species in nonpolar environments.
Properties
Molecular Formula |
C18H40BrN |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tributyl(hexyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MGFDNLWKTJVEDZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Tributylhexylaminium bromide can be synthesized through the reaction of tributylamine with hexyl bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen, and is carried out under reflux conditions in a solvent like acetonitrile . The reaction mixture is then cooled, and the product is isolated by adding water and extracting the organic layer. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
General Reactivity of Quaternary Ammonium Bromides
Quaternary ammonium bromides (QABs) are ionic compounds characterized by a central nitrogen atom bonded to four organic groups and a bromide counterion. Their reactivity is influenced by:
-
Nucleophilic substitution at the α-carbon (if labile groups are present)
-
Ion-exchange reactions due to the bromide anion
-
Surfactant behavior in colloidal systems
Examples from analogous compounds:
-
Tetraethylammonium bromide (TEAB) catalyzes sulfide-to-sulfoxide oxidation using o-iodoxybenzoic acid (IBX) in water/chloroform mixtures .
-
Hexadecyltrimethylammonium bromide (CTAB) facilitates phase-transfer catalysis in nanoparticle synthesis .
Nucleophilic Substitution
The butyl or hexyl chains may participate in SN2 reactions under strongly basic conditions. For example, in TEAB, hydroxide ions displace bromide in aqueous solutions :
Tributylhexylaminium bromide could undergo similar anion exchange, forming hydroxide or other salts (e.g., nitrate, sulfate) depending on reaction conditions.
Oxidation Reactions
QABs often act as phase-transfer catalysts in oxidation reactions. For instance, TEAB enables the oxidation of sulfides to sulfoxides using IBX :
This compound might similarly stabilize reactive intermediates in oxidation processes due to its bulky organic groups.
Stability and Side Reactions
-
Thermal Decomposition : QABs decompose at elevated temperatures (e.g., CTAB melts at 248–251°C ).
-
Hygroscopicity : Bromide salts often absorb moisture, requiring anhydrous storage .
-
Toxicity : QABs like CTAB are associated with gastrointestinal and respiratory hazards .
Research Gaps and Limitations
No peer-reviewed studies explicitly address This compound . Existing data are extrapolated from analogs, highlighting the need for targeted synthesis and characterization. Key unknowns include:
-
Exact solubility parameters
-
Kinetic profiles in catalytic cycles
-
Ecological impact
Scientific Research Applications
Applications in Biological Studies
2.1 Biomass Harvesting and Pigment Extraction
One significant application of tributylhexylaminium bromide is in enhancing biomass harvesting and pigment extraction from cyanobacteria, specifically Synechocystis sp. PCC 6803. The compound facilitates the formation of mixed micelles that improve the solubility of pigments, thus increasing extraction efficiency .
2.2 Antimicrobial Activity
this compound exhibits antimicrobial properties, making it useful in studies focused on bacterial cell death rates. Research indicates that cationic surfactants can disrupt bacterial membranes, leading to increased cell mortality . This application is particularly relevant in developing antibacterial agents for clinical use.
Applications in Material Science
3.1 Emulsion Stabilization
In material science, this compound is employed as an emulsifying agent in various formulations. Its ability to stabilize oil-in-water emulsions makes it valuable in cosmetic and pharmaceutical preparations, where consistent texture and stability are crucial .
3.2 Thin Film Deposition
The compound has also been explored for its role in thin film deposition processes. Its surfactant properties facilitate the formation of uniform thin films on substrates, which is essential in the production of electronic devices and coatings .
Case Studies
Mechanism of Action
The mechanism of action of tributylhexylaminium bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Tributylhexylaminium bromide belongs to the broader class of quaternary ammonium bromides. Below is a comparative analysis of its structural analogs based on the provided evidence:
Tetrabutylammonium Tribromide (C₁₆H₃₆Br₃N)
- Molecular Weight : 482.18 g/mol .
- Structure : Contains four butyl groups and a tribromide ion (Br₃⁻) as the counterion.
- Applications : Likely used as a brominating agent in organic synthesis due to its high bromine content.
- Safety : Classified as hazardous, requiring immediate medical attention upon exposure .
Tetrahexylammonium Bromide (C₂₄H₄₈BrN)
- Molecular Weight : ~438.5 g/mol (estimated).
- Melting Point : 377.00 ± 0.50 K .
- Structure : Four hexyl groups attached to nitrogen, resulting in a larger hydrophobic domain compared to this compound.
- Applications: Potential use in ion-selective electrodes or as a surfactant in micellar systems.
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide (C₁₂H₁₃N₂S⁺·Br⁻)
- Structure : Features a naphthalene ring and an isothiouronium group, stabilized by charge-assisted N–H⋯Br hydrogen bonds .
- Crystal Packing : Forms bilayers via dipole-dipole interactions, differing from alkylammonium salts that rely on London dispersion forces .
Comparative Data Table
Key Research Findings
- Alkyl Chain Impact : Increasing alkyl chain length (e.g., hexyl vs. butyl) enhances hydrophobicity and melting points. Tetrahexylammonium bromide’s higher melting point (377 K) compared to shorter-chain analogs suggests stronger van der Waals interactions .
- Counterion Effects : Tribromide ions in tetrabutylammonium tribromide enable bromination reactions, whereas bromide ions in this compound may favor ionic liquid or catalytic applications .
- Crystal Engineering : Unlike aromatic isothiouronium salts, alkylammonium bromides lack π-π interactions but stabilize crystals via hydrophobic packing and hydrogen bonding .
Contradictions and Limitations
- Data Gaps : Direct data on this compound’s synthesis, toxicity, or applications are absent in the evidence. Conclusions are extrapolated from structural analogs.
- Safety Disparities : Tetrabutylammonium tribromide is hazardous, whereas tetrahexylammonium bromide’s safety profile remains unmentioned, highlighting the need for compound-specific assessments .
Biological Activity
Tributylhexylaminium bromide (TBHA) is a type of ionic liquid that has garnered attention in recent years for its potential biological activities, including antibacterial and antiproliferative effects. This article aims to provide a comprehensive overview of the biological activity of TBHA based on diverse research findings, case studies, and relevant data.
- Molecular Formula : CHBrN
- Molecular Weight : 320.36 g/mol
- Physical State : Liquid at room temperature
Antibacterial Activity
Research indicates that TBHA exhibits significant antibacterial properties against various bacterial strains. The following table summarizes the antibacterial efficacy of TBHA against selected Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (mM) |
|---|---|---|
| Staphylococcus aureus | 11-13 | 10 |
| Escherichia coli | 9.85-10.75 | 10 |
| Klebsiella pneumoniae | 8.75-11 | 10 |
| Proteus mirabilis | 9.85-10.75 | 10 |
| Pseudomonas aeruginosa | 8.75-11 | 10 |
The results demonstrate that TBHA is particularly effective against Staphylococcus aureus, with inhibition zones reaching up to 13 mm at higher concentrations .
Antiproliferative Effects
In addition to its antibacterial properties, TBHA has been studied for its antiproliferative effects on cancer cell lines. A notable study evaluated its impact on the human colon cancer cell line Caco-2 using the MTT assay, which assesses cell viability based on metabolic activity.
Findings:
- At a concentration of 10 mM, TBHA resulted in a significant reduction in cell viability, with approximately 60% inhibition observed after 72 hours of exposure.
- The study also indicated that lower concentrations (0.5 mM and 1 mM) showed variable effects on cell proliferation, suggesting a dose-dependent response .
The mechanism by which TBHA exerts its biological effects appears to be linked to its interaction with cellular membranes. Studies suggest that ionic liquids like TBHA can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This disruption is attributed to the amphiphilic nature of the compound, which allows it to integrate into lipid bilayers effectively .
Case Studies
-
Antibacterial Efficacy Against Resistant Strains :
A study explored the effectiveness of TBHA against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that TBHA maintained its antibacterial activity even against these resistant strains, highlighting its potential as an alternative therapeutic agent . -
Impact on Eukaryotic Cells :
Research involving human colon cancer cells revealed that TBHA not only inhibited proliferation but also altered cell morphology significantly compared to control groups. Cells treated with TBHA displayed irregular shapes and sizes, indicating potential cytotoxic effects .
Toxicity Considerations
While TBHA shows promising biological activity, it's essential to consider its toxicity profile. Studies have categorized similar ionic liquids based on their toxicity levels, suggesting that the length of alkyl chains in the cation influences overall toxicity. For instance, longer alkyl chains generally correlate with increased toxicity towards aquatic organisms and bacteria .
Q & A
Q. What are the standard protocols for synthesizing and characterizing tributylhexylaminium bromide with high purity?
Synthesis typically involves quaternization of tributylamine with hexyl bromide under anhydrous conditions, followed by recrystallization in ethanol or acetone. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure, elemental analysis for stoichiometric validation, and high-performance liquid chromatography (HPLC) to assess purity (>99%). Thermogravimetric analysis (TGA) can verify thermal stability, while X-ray photoelectron spectroscopy (XPS) confirms bromide counterion integrity . For reproducibility, adhere to NIST guidelines for ionic compound preparation .
Q. How can researchers optimize solvent systems for this compound in colloidal or micellar applications?
Solvent polarity and dielectric constant significantly influence self-assembly. Use binary solvent mixtures (e.g., water-acetonitrile) to modulate critical micelle concentration (CMC). Dynamic light scattering (DLS) and zeta potential measurements can track micelle formation. For colloidal stability, vary ionic strength (e.g., NaCl concentrations) and monitor aggregation via UV-Vis turbidity assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of dissolution) for this compound?
Discrepancies often arise from impurities or solvent history. Use differential scanning calorimetry (DSC) with ultra-pure solvents (HPLC-grade) and controlled humidity. Cross-validate with isothermal titration calorimetry (ITC) to measure binding energetics in aqueous systems. Statistical analysis (e.g., Grubbs’ test) can identify outliers in replicated measurements .
Q. How does this compound interact with biomacromolecules like DNA or proteins, and what techniques quantify these interactions?
Employ fluorescence quenching assays with ethidium bromide (EtBr)-DNA complexes as a model: this compound may displace EtBr, detectable via fluorescence spectroscopy (λex = 510 nm, λem = 595 nm). Surface plasmon resonance (SPR) or circular dichroism (CD) spectroscopy can assess conformational changes in proteins. For binding constants, use nonlinear regression fitting of isothermal titration data .
Q. What role does this compound play in stabilizing perovskite layers for optoelectronic devices, and how can this be experimentally validated?
As a surface passivator, it reduces defect states at perovskite interfaces. Use X-ray diffraction (XRD) to monitor crystal structure stability and photoluminescence (PL) spectroscopy to measure trap-state density. Compare device performance (e.g., solar cell efficiency) with/without the compound via current density-voltage (J-V) curves under AM1.5G illumination .
Methodological Considerations
Q. How should researchers design experiments to distinguish electrostatic vs. hydrophobic interactions in this compound-based systems?
Vary ionic strength (e.g., NaBr concentration) to screen electrostatic effects. Hydrophobic interactions persist at high salt, while electrostatic contributions diminish. Use contact angle measurements to assess hydrophobicity and atomic force microscopy (AFM) to visualize surface adhesion forces .
Q. What analytical approaches are recommended for detecting degradation byproducts of this compound under oxidative conditions?
Combine liquid chromatography-mass spectrometry (LC-MS) with ion mobility spectrometry (IMS) to identify low-abundance degradation products. Accelerated aging studies (e.g., 70°C, 75% RH) can simulate long-term stability, while electron paramagnetic resonance (EPR) detects radical intermediates .
Data Analysis and Reporting
Q. How can researchers address non-reproducible results in phase behavior studies of this compound?
Document solvent batch variability and storage conditions (e.g., exposure to light/moisture). Use design of experiments (DoE) to systematically vary parameters (temperature, concentration). Share raw data and analysis scripts via repositories like Zenodo to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
